molecular formula C13H10BrF3N2O2S B11953376 N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide CAS No. 10597-19-0

N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide

Cat. No.: B11953376
CAS No.: 10597-19-0
M. Wt: 395.20 g/mol
InChI Key: ZLMCELCTXGTJSG-UHFFFAOYSA-N
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Description

N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide is a chemical compound that features a sulfonohydrazide group attached to a phenyl ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonohydrazide product. The general reaction scheme is as follows:

    Starting Material: 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride

    Reagent: Hydrazine hydrate

    Solvent: Typically anhydrous ethanol or another suitable solvent

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonohydrazide group can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride can be used.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of sulfonic acids or sulfonates.

    Reduction Reactions: Formation of sulfonohydrazines.

    Condensation Reactions: Formation of hydrazones.

Scientific Research Applications

N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The bromine and trifluoromethyl groups can also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethoxy)phenylboronic acid

Uniqueness

N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide is unique due to the presence of both the sulfonohydrazide group and the trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

10597-19-0

Molecular Formula

C13H10BrF3N2O2S

Molecular Weight

395.20 g/mol

IUPAC Name

N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide

InChI

InChI=1S/C13H10BrF3N2O2S/c14-11-7-6-9(13(15,16)17)8-12(11)18-19-22(20,21)10-4-2-1-3-5-10/h1-8,18-19H

InChI Key

ZLMCELCTXGTJSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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